2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol
Overview
Description
“2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1823787-20-7. It has a molecular weight of 269.14 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol” consists of a 2H-indazole ring attached to a propan-2-ol group . The indazole ring contains a bromo and a methyl group .Physical And Chemical Properties Analysis
“2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol” is a solid at room temperature . It has a molecular weight of 269.14 .Scientific Research Applications
Antifungal Properties
A derivative of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol demonstrated significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. This was evident from a study where the analog with a 5-bromo substitution on the indazole ring exhibited notable antifungal effects, showing potential as an antifungal agent (Park et al., 2007).
Antimicrobial Activity
The synthesis of substituted 1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles, from bromo-1H-indazoles, demonstrated the potential of these compounds for antimicrobial activity. These compounds, characterized by various spectroscopic data, were screened for their antibacterial activity, indicating their relevance in antimicrobial research (Brahmeshwari et al., 2014).
Structural and Chemical Studies
A study on the crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, a compound structurally similar to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, provided insights into the molecular arrangement and interactions within these types of compounds. This understanding is crucial for further research and application development in this chemical class (Boulhaoua et al., 2015).
Synthesis and Characterization for Potential Applications
The synthesis and characterization of 2,5-benzoxazocine and 2,6-benzoxazonine derivatives from ω-(Dihydroisoindol-2-yl)alkanol precursors, similar to 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, provided valuable information for potential applications in pharmaceuticals and material science. The study highlighted the importance of these compounds in developing new chemical entities (Bremner & Thirasasana, 1982).
properties
IUPAC Name |
2-(5-bromo-2-methylindazol-3-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2,15)10-8-6-7(12)4-5-9(8)13-14(10)3/h4-6,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJKPUCLBSWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C2C=C(C=CC2=NN1C)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.